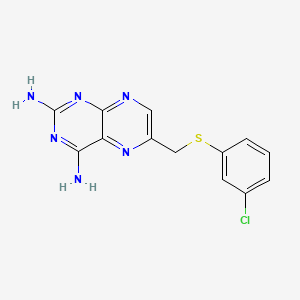
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The structure of this compound includes a pyrimidine base attached to a modified sugar moiety, which is crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2’-deoxyuridine and 2-chloro-2-deoxy-D-arabinofuranose.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the sugar moiety. This is usually achieved under acidic conditions using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
Amination: The bromine atom at the 4-position of the pyrimidine ring is then substituted with an amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reaction vessels and continuous flow reactors to handle bulk quantities.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified nucleoside analog.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiols, or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nucleoside analogs, which can be further explored for their biological activities.
科学研究应用
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thereby preventing the replication of viral genomes or the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections and certain cancers.
2-Chloro-2’-deoxyadenosine: An antineoplastic agent used in the treatment of hairy cell leukemia.
2’-Deoxy-5-fluorouridine: A chemotherapeutic agent used in the treatment of various cancers.
Uniqueness
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is unique due to its specific combination of halogen and amino substitutions, which confer distinct biological activities. Its ability to inhibit both viral replication and cancer cell proliferation makes it a versatile compound in medicinal chemistry.
属性
CAS 编号 |
80791-95-3 |
|---|---|
分子式 |
C9H11BrClN3O4 |
分子量 |
340.56 g/mol |
IUPAC 名称 |
4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrClN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
InChI 键 |
PPXUQXLEOOYXNC-BYPJNBLXSA-N |
手性 SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl)N)Br |
规范 SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Cl)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)





![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)






